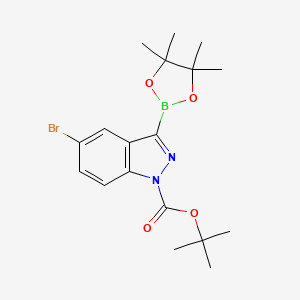

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate” is a chemical compound with the CAS Number: 2377607-49-1. It has a molecular weight of 423.11 . This compound is a significant intermediate of 1H-indazole derivatives .

Molecular Structure Analysis

The molecular structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI Code for the compound is 1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 .It is stored in a freezer . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate serves as a crucial intermediate for 1H-indazole derivatives, highlighted by its synthesis through substitution reactions. Its structure, validated via FTIR, NMR, and MS, alongside X-ray diffraction and density functional theory (DFT) analyses, aligns with experimental findings. DFT calculations revealed stable conformers and provided insights into physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Optical Properties and Polymer Synthesis

This compound plays a role in the development of nanoparticles through its inclusion in polymer synthesis, enhancing fluorescence emission and enabling the tuning of emission wavelengths. The synthesis process involves Suzuki-Miyaura chain-growth polymerization, leading to heterodisubstituted polyfluorenes. These polymers, when converted into amphiphilic block copolymer nanoparticles, demonstrate high fluorescence quantum yields, which can be further adjusted for specific applications (Fischer, Baier, & Mecking, 2013).

Antimicrobial Activity

Research into tert-butyl carbazate derivatives, from which tert-butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate can be synthesized, has explored potential antimicrobial activities. These studies focus on synthesizing various derivatives and evaluating their efficacy against different microbial strains, contributing to the search for novel antimicrobial agents (Ghoneim & Mohamed, 2013).

Chemical Synthesis and Drug Development

The compound is integral in synthesizing biologically active compounds, including intermediates like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, crucial for producing drugs such as crizotinib. This illustrates its importance in drug development and chemical synthesis processes, highlighting the compound's versatility in creating complex molecular structures (Kong et al., 2016).

Mécanisme D'action

Target of Action

It is known that indazole derivatives, to which this compound belongs, have been reported to exhibit various biological activities .

Mode of Action

It is known that indazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Indazole derivatives are known to exhibit various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Propriétés

IUPAC Name |

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYBEWPKTLNGOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2780351.png)

![2-[4-(4-Methoxyphenyl)sulfonylpiperazin-1-yl]-8-methylquinoline-3-carbaldehyde](/img/structure/B2780354.png)

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)

![2-[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2780357.png)

![3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2780362.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)

![6-Cyclopropyl-2-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2780366.png)

![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2780373.png)